VU0486321

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H12ClFN2O4 |

|---|---|

Molecular Weight |

398.8 g/mol |

IUPAC Name |

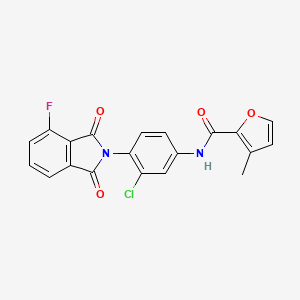

N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide |

InChI |

InChI=1S/C20H12ClFN2O4/c1-10-7-8-28-17(10)18(25)23-11-5-6-15(13(21)9-11)24-19(26)12-3-2-4-14(22)16(12)20(24)27/h2-9H,1H3,(H,23,25) |

InChI Key |

HHRZBUWNLICHOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0486321 on mGlu1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation is achieved by binding to an allosteric site topographically distinct from the orthosteric glutamate-binding site, located within the seven-transmembrane domain of the receptor. The potentiation of mGlu1 signaling by this compound leads to the amplification of the canonical Gq-protein-coupled signaling cascade, resulting in increased intracellular calcium mobilization. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, and detailed experimental methodologies.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a pure PAM at the mGlu1 receptor. This means it exhibits no intrinsic agonistic activity and its modulatory effects are dependent on the presence of an orthosteric agonist like glutamate. By binding to its allosteric site, this compound is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This results in a leftward shift of the glutamate concentration-response curve and an enhancement of the maximal response.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its key analogs, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs on mGlu Receptors

| Compound | mGlu1 PAM EC50 (nM) | % Glutamate Max | mGlu4 PAM EC50 (µM) | Selectivity (mGlu4/mGlu1) | mGlu5 Activity |

| This compound (4) | Potent (inferred) | - | - | 35-fold | Inactive |

| Analog 10a | 48 | >90 | >10 | >208-fold | - |

| Analog 12a | 12.6 | 84 | >10 | >793-fold | Inactive |

| Analog 12b | 29.1 | 68 | >10 | >344-fold | Inactive |

Data for this compound's EC50 is inferred from the potency of its analogs as reported in the literature[1]. The parent compound is described as a "potent mGlu1 PAM"[1].

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Unit |

| Clearance (CLp) | Rat | 13.3 | mL/min/kg |

| Half-life (t1/2) | Rat | 54 | min |

| Fraction unbound (fu) | Human | 0.05 | - |

| Fraction unbound (fu) | Rat | 0.03 | - |

| Brain Penetration (Kp) | Rat | 1.02 | - |

[1]

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Pathway

The canonical signaling pathway for the Gq-coupled mGlu1 receptor, which is potentiated by this compound, is illustrated below.

References

The Pharmacological Profile of VU0486321: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Developed through extensive lead optimization, this small molecule has emerged as a valuable tool for investigating the therapeutic potential of mGlu1 modulation, particularly in the context of central nervous system (CNS) disorders such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The development of this compound and its analogs has been detailed in a series of publications focusing on its lead optimization. The primary goal of these studies was to enhance potency, selectivity, and pharmacokinetic properties to yield a viable in vivo tool compound.

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of this compound and key analogs at the mGlu1 receptor and its selectivity against other mGlu receptor subtypes. Potency is typically determined by measuring the concentration of the compound required to elicit a half-maximal response (EC50) in a functional assay, such as a calcium mobilization assay.

| Compound | mGlu1 EC50 (nM)[1][2][3] | Selectivity vs. mGlu4[1][2][3] | Selectivity vs. mGlu5[1] | Notes |

| This compound | ~5 | >450-fold | High | Parent compound of the series with good potency and selectivity.[1] |

| Analog 10a | 48 | >208-fold | Inactive | Un-functionalized central phenyl core and unsubstituted phthalimide moiety.[2][3] |

| Analog 12a | 12.6 | >793-fold | Inactive | Displayed attractive CNS exposure (Kp = 1.57) but was precluded by low free fraction.[2] |

| Analog 12b | 29.1 | >344-fold | Inactive | Showed very poor CNS penetration (Kp = 0.12).[2] |

| Isoindolinone | Nanomolar range | Maintained | Maintained | Bioisosteric replacement of the phthalimide moiety to improve plasma stability, resulting in compounds like 21a (VU0487351).[4] |

| Analogs | ~5 | up to >450-fold | up to >450-fold | Further optimization of the 3-methyl heterocycle led to potent PAMs with good DMPK properties and CNS penetration.[1] |

Pharmacokinetic and Drug Metabolism (DMPK) Properties

A critical aspect of the this compound development program was the optimization of its DMPK profile to ensure its suitability for in vivo studies. The table below highlights key DMPK parameters for this compound and its optimized analogs.

| Compound/Series | Intrinsic Clearance[1] | Plasma Stability[4] | CNS Penetration (Kp)[1][2] | Plasma Protein Binding[2] |

| This compound Series | Low | Addressed via bioisosteres | 0.25 - 0.97 | High |

| Analog 12a | Moderate hepatic clearance | Not specified | 1.57 | High (Fu <1%) |

| Analog 12b | Moderate hepatic clearance | Not specified | 0.12 | High (Fu <1%) |

| Isoindolinone Analogs | Moderate | Improved | High (e.g., 1.36 for 21a) | Acceptable |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu1 receptor. This means it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Upon binding of glutamate to the extracellular domain of the mGlu1 receptor, and with the potentiation by this compound at an allosteric site within the transmembrane domain, the Gq protein is activated. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to the research institutions that conducted the work. However, based on standard practices in pharmacological research, the following sections outline the likely methodologies employed.

In Vitro Calcium Mobilization Assay

This is the primary functional assay used to determine the potency and efficacy of mGlu1 PAMs.

Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing the mGlu1 receptor.

General Protocol:

-

Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the human or rat mGlu1 receptor is cultured under standard conditions.

-

Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: A dilution series of the test compound (this compound) is prepared and added to the wells.

-

Glutamate Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu1 receptor.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 value.

In Vitro and In Vivo DMPK Assays

A battery of assays is used to assess the drug-like properties of the compounds.

In Vitro Assays:

-

Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) to determine the rate of metabolic clearance.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the compound bound to plasma proteins.

-

CYP450 Inhibition: Assays to evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

In Vivo Assays:

-

Pharmacokinetic Studies: Administration of the compound to rodents (e.g., rats) via a relevant route (e.g., intravenous, oral) followed by serial blood sampling to determine key PK parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Brain Penetration: Measurement of compound concentrations in the brain and plasma at a specific time point after administration to calculate the brain-to-plasma concentration ratio (Kp).

Conclusion

This compound is a well-characterized mGlu1 positive allosteric modulator that has been instrumental in advancing our understanding of the therapeutic potential of this target. Through a rigorous lead optimization campaign, analogs with improved potency, selectivity, and pharmacokinetic properties have been developed, providing valuable tools for in vivo research. The data presented in this guide highlights the key pharmacological features of this compound and provides a framework for its application in CNS drug discovery and development. Further research with this and related compounds will be crucial in validating mGlu1 as a therapeutic target for schizophrenia and other neurological disorders.

References

VU0486321: A Technical Guide to a Potent and Selective Positive Allosteric Modulator of mGlu1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0486321, a significant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This document consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and mGlu1 Modulation

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu1, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This mechanism allows for a more nuanced modulation of receptor activity, potentially offering a better safety profile compared to direct agonists. The this compound series was developed to provide potent, selective, and brain-penetrant tools to probe the therapeutic potential of mGlu1 modulation.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and its key analogs, providing a comparative overview of their pharmacological profiles.

Table 1: In Vitro Potency and Selectivity of this compound and Key Analogs

| Compound | mGlu1 EC50 (nM) | % Glu Max | mGlu4 EC50 (µM) | Selectivity vs mGlu4 | mGlu5 Activity |

| This compound (4) | Potent | - | - | 35-fold | Inactive[1] |

| 10a | 48 | - | >10 | >208-fold[1] | - |

| 11i-m | 16 - 23 | - | - | 17.4 to 41-fold[1] | - |

| 12a | 12.6 | 84% | >10 | >793-fold[1] | No activity[1] |

| 12b | 29.1 | 68% | >10 | >344-fold[1] | No activity[1] |

| VU0487351 (21a) | Potent | - | - | - | - |

| 17 | 242 | 105% | - | - | - |

| Analogs of this compound | ~5 | - | - | >450-fold | Inactive[2] |

Table 2: Pharmacokinetic Properties of this compound and Key Analogs

| Compound | Property | Value | Species |

| This compound (4) | Rat PK | Moderate (CLp = 13.3 mL/min/kg, t1/2 = 54 min)[1] | Rat |

| Free Fraction (fu) | Human: 0.05, Rat: 0.03[1] | Human, Rat | |

| CNS Penetration (Kp) | 1.02[1] | Rat | |

| 12a | CNS Penetration (Kp) | 1.57[1] | Rat |

| Plasma Protein Binding (Fu) | <1%[1] | Human, Rat | |

| Brain Homogenate Binding (Fu) | <1%[1] | Rat | |

| 12b | CNS Penetration (Kp) | 0.12[1] | Rat |

| VU0487351 (21a) | CNS Penetration (Kp) | 1.36[3] | Rat |

| Rat PK | Low clearance (CLp 11.1 mL/min/kg), t1/2 = 93 min[3] | Rat | |

| Protein Binding (fu) | <0.01[3] | Human, Rat | |

| Analogs of this compound | CNS Penetration (Kps) | 0.25-0.97[2] | - |

Experimental Protocols

Calcium Mobilization Assay for mGlu1 PAM Characterization

This protocol outlines the key steps for assessing the activity of mGlu1 PAMs.

Objective: To quantify the potency (EC50) and efficacy (% Glu Max) of test compounds like this compound.

Materials and Methods:

-

Cell Culture:

-

HEK293 cells stably expressing the human mGlu1 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Fluorescent Dye Loading:

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and cells are washed with the assay buffer.

-

-

Compound Addition and Signal Detection:

-

A fluorescent plate reader with automated liquid handling (e.g., FLIPR) is used for the assay.

-

Test compounds (e.g., this compound) are serially diluted and added to the cells.

-

After a short incubation period, a sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

-

The fluorescence intensity is measured kinetically to detect the potentiation of the glutamate-induced calcium mobilization.

-

-

Data Analysis:

-

The increase in fluorescence intensity is used to determine the concentration-response relationship of the PAM.

-

The EC50 and maximal efficacy (% Glu Max) are calculated by fitting the data to a four-parameter logistic equation.

-

Visualizations

mGlu1 Signaling Pathway

The canonical signaling pathway for the mGlu1 receptor involves the Gq protein and subsequent activation of phospholipase C (PLC).

Caption: Canonical mGlu1 receptor signaling pathway.

Experimental Workflow for mGlu1 PAM Screening

The following diagram illustrates a typical workflow for screening and characterizing mGlu1 PAMs.

Caption: Experimental workflow for mGlu1 PAM screening.

References

- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

The VU0486321 Series: A Deep Dive into the Structure-Activity Relationship of mGlu1 Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the VU0486321 series of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1). The development of these compounds has been driven by the genetic linkage of GRM1 loss-of-function to schizophrenia, highlighting the therapeutic potential of mGlu1 PAMs. This document details the quantitative SAR data, experimental protocols for key assays, and the underlying signaling pathways and drug discovery workflows.

Introduction to the this compound Series and the mGlu1 Target

The metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia. Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby maintaining the spatial and temporal dynamics of physiological signaling.

The this compound series emerged from lead optimization efforts to develop CNS-penetrant mGlu1 PAMs with suitable pharmacokinetic properties for in vivo studies. The core scaffold of this series consists of a central aryl ring flanked by a phthalimide moiety and a 3-methylfuran-2-carboxamide group. Extensive SAR studies have been conducted to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

Structure-Activity Relationship (SAR)

The SAR for the this compound series is complex, with modifications to different parts of the molecule having significant effects on activity and selectivity.

Modifications to the Central Aryl Core

Alterations to the central phenyl ring have been a key focus for improving selectivity against other mGlu receptors, particularly mGlu4. Halogen substitution has been shown to be a critical determinant of selectivity. For instance, placing a halogen atom adjacent to the 3-furyl amide group can abolish mGlu4 activity, leading to highly selective mGlu1 PAMs.[1][2]

The Critical Role of the 3-Methylfuryl Amide

The 3-methylfuryl amide moiety is a crucial component for mGlu1 potency, with a steep SAR profile.[1] Optimization efforts have explored replacing the furan with other heterocycles, leading to the discovery of potent analogs with improved DMPK properties.[3][4]

Engineering Plasma Stability via the Phthalimide Moiety

A recurrent challenge with the initial leads was the instability of the phthalimide group in plasma. To address this, various bioisosteres were investigated, with isoindolinone analogs emerging as successful replacements that enhance plasma stability while retaining potency.

Quantitative Data Summary

The following tables summarize the quantitative data for key analogs in the this compound series, showcasing the impact of structural modifications on mGlu1 potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound Analogs

| Compound | R1 | R2 | mGlu1 EC50 (nM) | mGlu4 EC50 (nM) | Selectivity (mGlu4/mGlu1) |

| This compound | H | H | 15 | 530 | 35 |

| 12a | F | H | 20 | > 15,800 | >790 |

| 12b | Cl | H | 46 | > 15,800 | >344 |

| Analog A | H | 4-F | 5 | 2,250 | 450 |

| Analog B | H | 4-Cl | 8 | 3,100 | 388 |

Data compiled from published studies.[1][5]

Table 2: Pharmacokinetic Properties of Selected this compound Analogs in Rats

| Compound | CLp (mL/min/kg) | t1/2 (min) | Kp | fu (rat) |

| This compound | 13.3 | 54 | 1.02 | 0.03 |

| 12a | - | - | 1.57 | <0.01 |

| 12b | - | - | 0.12 | <0.01 |

| Analog C | 8.3 | 216 | 0.99 | - |

CLp: Plasma clearance; t1/2: Half-life; Kp: Brain to plasma partition coefficient; fu: Fraction unbound.[1][2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of the this compound series are provided below.

In Vitro Calcium Mobilization Assay

This assay is the primary method for determining the potency of mGlu1 PAMs.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by test compounds in cells expressing the mGlu1 receptor.

Materials:

-

HEK293 cells stably expressing the human mGlu1 receptor.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Glutamate (agonist).

-

Test compounds (this compound analogs).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence imaging plate reader (FLIPR) or equivalent.

Procedure:

-

Cell Plating: Seed HEK293-mGlu1 cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes).

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare an EC20 concentration of glutamate in assay buffer.

-

Place the plate in the fluorescence reader.

-

Initiate fluorescence reading and add the glutamate solution to all wells.

-

Continue reading the fluorescence intensity for several minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a test compound in rats, including its plasma clearance, half-life, and brain penetration.

Materials:

-

Male Sprague-Dawley rats.

-

Test compound formulation (e.g., in 10% EtOH:40% PEG 400:50% DMSO).

-

Dosing syringes and needles (for intravenous or oral administration).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Dosing: Administer the test compound to the rats via the desired route (e.g., a single intravenous bolus).

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or other appropriate site.

-

Process the blood to obtain plasma.

-

-

Brain Tissue Collection:

-

At the final time point, euthanize the animals.

-

Perfuse the circulatory system with saline.

-

Harvest the brain tissue.

-

-

Sample Analysis:

-

Extract the drug from plasma and brain homogenates.

-

Quantify the drug concentration using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma and brain concentration-time profiles.

-

Use pharmacokinetic software to calculate parameters such as clearance (CLp), half-life (t1/2), and the brain-to-plasma partition coefficient (Kp).

-

In Vivo Efficacy Models

Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse amphetamine-induced hyperactivity in rats.

Procedure:

-

Habituation: Acclimate the rats to the locomotor activity chambers for a set period before the test day.

-

Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30-60 minutes.

-

Compound Administration: Administer the test compound or vehicle.

-

Amphetamine Challenge: After a prespecified time, administer amphetamine to all animals.

-

Locomotor Activity Recording: Record locomotor activity for an extended period (e.g., 90-120 minutes) post-amphetamine injection.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine if the compound attenuates the amphetamine-induced hyperlocomotion.

Objective: To evaluate the pro-cognitive effects of a test compound by assessing its ability to improve recognition memory in rodents.

Procedure:

-

Habituation: Acclimate the animals to the testing arena in the absence of objects.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set duration.

-

Inter-trial Interval: Return the animal to its home cage for a specific period. Administer the test compound or vehicle before or after the training phase.

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Recording and Analysis: Record the time the animal spends exploring each object. An increase in the time spent exploring the novel object compared to the familiar one is indicative of recognition memory. Calculate a discrimination index to quantify this preference.

Signaling Pathways and Experimental Workflows

mGlu1 Receptor Signaling Pathway

Activation of the mGlu1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway.

Drug Discovery Workflow for mGlu1 PAMs

The discovery and development of the this compound series followed a typical drug discovery workflow for GPCR allosteric modulators.

Conclusion

The this compound series represents a significant advancement in the development of mGlu1 positive allosteric modulators. Through systematic SAR studies, potent and selective compounds with favorable CNS pharmacokinetic properties have been identified. This in-depth guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for researchers to further explore the therapeutic potential of this promising class of molecules for the treatment of schizophrenia and other CNS disorders. The continued optimization of this series holds the potential to deliver a clinical candidate with a novel mechanism of action for addressing the unmet medical needs of patients with neuropsychiatric illnesses.

References

- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 4. Novel Object Recognition [protocols.io]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. maze.conductscience.com [maze.conductscience.com]

The Discovery and Development of VU0486321: A Technical Guide for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). Its development has been a significant advancement in the field of neuroscience research, providing a valuable tool to probe the physiological and pathological roles of mGlu1. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for easy reference.

The impetus for the development of selective mGlu1 PAMs arose from genetic studies linking loss-of-function mutations in the GRM1 gene, which encodes mGlu1, to an increased incidence of neuropsychiatric disorders such as schizophrenia and bipolar disorder. These findings suggested that enhancing mGlu1 signaling could be a viable therapeutic strategy. This compound emerged from a lead optimization program aimed at identifying a potent, selective, and CNS-penetrant mGlu1 PAM with favorable pharmacokinetic properties for in vivo studies.[1]

Quantitative Data Summary

The pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | Agonist | EC50 (nM) | % Max Response (Glutamate) | Selectivity vs. mGlu1 | Reference |

| mGlu1 | Calcium Mobilization | Glutamate (EC20) | 31.8 | 100% | - | [2] |

| mGlu2 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |

| mGlu3 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |

| mGlu4 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [4] |

| mGlu5 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [1] |

| mGlu7 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |

| mGlu8 | Calcium Mobilization | Glutamate (EC20) | >10,000 | No Activity | >314-fold | [3] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route of Administration | Value | Units | Reference |

| Brain to Plasma Ratio (Kp) | Intraperitoneal | 1.02 | - | [2] |

| Unbound Brain to Plasma Ratio (Kp,uu) | Intraperitoneal | 0.82 | - | [3] |

| Intrinsic Clearance (Clint) - Human Liver Microsomes | - | High | - | [5] |

| Intrinsic Clearance (Clint) - Rat Liver Microsomes | - | High | - | [5] |

| Plasma Protein Binding (Rat) | - | High | - | [5] |

| Brain Homogenate Binding (Rat) | - | High | - | [5] |

Experimental Protocols

This section details the key experimental methodologies used in the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs was achieved through a multi-step process. A general synthetic scheme is provided below. For specific details on reagents, conditions, and purification methods, please refer to the primary literature.

-

Step 1: Protection of the aniline. Commercially available functionalized p-amino nitroarenes are protected, for example, with a di-tert-butoxycarbonyl (Boc) group.

-

Step 2: Reduction of the nitro group. The nitro moiety is reduced to an aniline, typically through catalytic hydrogenation.

-

Step 3: Acylation. The newly formed aniline is acylated with a suitable acyl chloride, such as 3-methylfuran-2-carbonyl chloride.

-

Step 4: Deprotection. The protecting groups on the second aniline are removed, often using an acid such as trifluoroacetic acid (TFA).

-

Step 5: Condensation. The free aniline is condensed with a phthalic anhydride derivative in a suitable solvent like acetic acid under reflux to yield the final phthalimide-containing compound.

In Vitro mGlu1 PAM Activity Assay (Calcium Mobilization)

The potency and efficacy of this compound as an mGlu1 PAM were determined using a cell-based calcium mobilization assay.

-

Cell Line: HEK293 cells stably expressing the rat or human mGlu1 receptor.

-

Assay Principle: mGlu1 is a Gq-coupled receptor. Its activation leads to the mobilization of intracellular calcium. This change in calcium concentration is measured using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well black-walled, clear-bottomed plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.

-

Compound Addition (Triple-Add Protocol):

-

First Addition (Agonist/Compound Alone): Add the test compound (e.g., this compound) alone to assess for any intrinsic agonist activity. Measure the fluorescence signal.[3]

-

Second Addition (PAM Window): To wells that received the test compound, add a sub-maximal concentration of glutamate (EC20) to assess for positive allosteric modulation. Measure the fluorescence signal.[3]

-

Third Addition (Antagonist Window): To wells that received the test compound and the EC20 of glutamate, add a near-maximal concentration of glutamate (EC80) to assess for any antagonist activity or desensitization. Measure the fluorescence signal.[3]

-

-

Data Analysis: The fluorescence data is normalized to the response of a known mGlu1 agonist. EC50 and maximal response values are calculated using a four-parameter logistical equation.

-

In Vivo Pharmacokinetic and CNS Penetration Studies

The ability of this compound to cross the blood-brain barrier and its pharmacokinetic profile were assessed in rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: this compound is administered, for example, via intraperitoneal (i.p.) injection at a specific dose.

-

Sample Collection: At various time points post-dosing, blood and brain tissue are collected.

-

Bioanalytical Method:

-

Sample Preparation: Plasma is obtained from blood by centrifugation. Brain tissue is homogenized. Proteins are precipitated from both plasma and brain homogenate samples.

-

Quantification: The concentration of this compound in the plasma and brain homogenate is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Pharmacokinetic Parameters: Plasma concentration-time data are used to calculate key PK parameters such as clearance, half-life, and volume of distribution.

-

CNS Penetration: The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of blood-brain barrier penetration. The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting for plasma and brain tissue binding.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu1 receptor, which is positively modulated by this compound.

Caption: mGlu1 Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the general experimental workflow for the discovery and preclinical development of an mGlu1 PAM like this compound.

Caption: Drug Discovery and Development Workflow.

Logical Relationship in Lead Optimization

The following diagram illustrates the logical progression from an initial screening hit to the lead compound this compound, highlighting the key optimization steps.

Caption: Lead Optimization Logic for this compound.

References

- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel, CNS Penetrant Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 1 (mGlu1), Based on an N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide Scaffold, That Potentiate Wild Type and Mutant mGlu1 Receptors Found in Schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of VU0486321 in Modulating Glutamatergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This technical guide provides an in-depth overview of this compound's core pharmacology, its mechanism of action in modulating glutamatergic signaling, and its potential therapeutic relevance, particularly in the context of schizophrenia. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction to this compound and mGlu1 Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for a vast array of neurological functions. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic neurotransmission. Among these, mGlu1 is a Group I mGluR that, upon activation, couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling plays a critical role in synaptic plasticity, learning, and memory.

Dysfunction in mGlu1 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia. This compound emerged from a lead optimization program as a potent, selective, and CNS-penetrant mGlu1 PAM.[1][2][3][4] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic strategy compared to direct agonists, potentially with a wider therapeutic window and fewer side effects.

Quantitative Pharmacology of this compound and Analogs

The following tables summarize the in vitro pharmacological profile of this compound and key analogs from the same chemical series. The data highlights the potency (EC50), efficacy (maximal potentiation of glutamate response), and selectivity of these compounds for the mGlu1 receptor.

Table 1: In Vitro Potency and Efficacy of this compound and Analogs at the Human mGlu1 Receptor

| Compound | mGlu1 EC50 (nM) | mGlu1 % Efficacy (Glu Max) | Reference |

| This compound | ~5 | >90% | [1] |

| Analog 12a | 12.6 | 84% | [2] |

| Analog 12b | 29.1 | 68% | [2] |

| Analog 10a | 48 | >90% | [2] |

Table 2: Selectivity Profile of this compound and Analogs Against Other mGlu Receptors

| Compound | mGlu4 EC50 (nM) | mGlu5 EC50 (nM) | Selectivity (mGlu4/mGlu1) | Selectivity (mGlu5/mGlu1) | Reference |

| This compound | >10,000 | >10,000 | >450-fold | >450-fold | [1] |

| Analog 12a | >10,000 | Inactive | >793-fold | - | [2] |

| Analog 12b | >10,000 | Inactive | >344-fold | - | [2] |

| Analog 10a | >10,000 | - | >208-fold | - | [2] |

Mechanism of Action: Modulation of Glutamatergic Signaling

This compound, by potentiating mGlu1 receptor function, exerts a significant influence on glutamatergic signaling at multiple levels.

Postsynaptic Signaling Cascade

Activation of mGlu1 receptors by glutamate is enhanced in the presence of this compound, leading to a more robust activation of the canonical Gq signaling pathway. This results in increased production of IP3 and DAG, leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

References

- 1. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lead optimization of the this compound series of mGlu1 PAMs. Part 1: SAR of modifications to the central aryl core - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of VU0486321 in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including positive, negative, and cognitive deficits. Current antipsychotic medications primarily target the dopaminergic system and often have limited efficacy, particularly against negative and cognitive symptoms, alongside significant side effects. Emerging research has identified the metabotropic glutamate receptor 1 (mGlu1) as a promising novel therapeutic target. This is supported by genetic evidence linking loss-of-function mutations in the GRM1 gene, which encodes the mGlu1 receptor, to an increased risk of schizophrenia. VU0486321, a potent and selective positive allosteric modulator (PAM) of the mGlu1 receptor, represents a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound and related mGlu1 PAMs in schizophrenia, including their mechanism of action, key experimental protocols, and a summary of their efficacy in relevant animal models.

Introduction: The Rationale for Targeting the mGlu1 Receptor in Schizophrenia

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission contributes significantly to the pathophysiology of the disorder. The mGlu1 receptor, a G-protein coupled receptor (GPCR) that modulates neuronal excitability and synaptic transmission, has emerged as a key player in this context.

Genetic studies have identified several rare, deleterious mutations in the GRM1 gene in individuals with schizophrenia.[1] These mutations often lead to a loss of receptor function, suggesting that enhancing mGlu1 signaling could be a viable therapeutic strategy. Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to achieving this. Unlike direct agonists, PAMs potentiate the receptor's response to the endogenous ligand, glutamate, in a more physiologically relevant manner, potentially reducing the risk of over-activation and associated side effects.

The therapeutic rationale for mGlu1 PAMs in schizophrenia is twofold:

-

Modulation of Dopaminergic Hyperactivity: The positive symptoms of schizophrenia are strongly linked to hyperactive dopamine signaling in the striatum. Preclinical studies have shown that mGlu1 receptor activation can inhibit dopamine release in this brain region, suggesting a potential mechanism for ameliorating psychosis.[2][3]

-

Enhancement of Cortical Function: Cognitive deficits are a core feature of schizophrenia and are associated with dysfunction in the prefrontal cortex (PFC). The mGlu1 receptor is involved in regulating cortical inhibition, and mGlu1 PAMs have been shown to enhance the activity of specific interneurons, potentially restoring the excitatory/inhibitory balance in the PFC and improving cognitive function.[4]

This compound: A Potent and Selective mGlu1 PAM

This compound is a small molecule that belongs to a series of potent and selective positive allosteric modulators of the mGlu1 receptor.[5] While specific in vivo efficacy data for this compound in schizophrenia models is not extensively published in readily accessible formats, the lead optimization of its chemical series has been detailed, highlighting its favorable pharmacokinetic properties, including good central nervous system (CNS) penetration.[5]

For the purpose of illustrating the therapeutic potential of this chemical class, this guide will also refer to data from a closely related and more extensively characterized analog, VU6024578/BI02982816 .

In Vitro Pharmacology

The following table summarizes the in vitro potency of this compound and a related compound.

| Compound | Target | Assay | Potency (EC50) | Efficacy (% Glu Max) | Reference |

| This compound series | mGlu1 | Calcium Mobilization | Potent (EC50s ~5 nM) | - | [5] |

| VU6024578/BI02982816 | human mGlu1 | Calcium Mobilization | 54 nM | 83% | [6] |

| VU6024578/BI02982816 | rat mGlu1 | Calcium Mobilization | 46 nM | 124% | [6] |

Pharmacokinetic Properties

A key requirement for a CNS therapeutic is the ability to cross the blood-brain barrier and achieve sufficient concentrations at the target site. The this compound series was optimized for CNS penetration.

| Compound | Species | Brain to Plasma Ratio (Kp) | Unbound Brain to Plasma Ratio (Kp,uu) | Reference |

| This compound series | Rat | 0.25 - 0.97 | - | [5] |

| VU6024578/BI02982816 | Rat | 0.99 | 0.82 | [6] |

Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation

Downstream Signaling of the mGlu1 Receptor

The mGlu1 receptor is a Gq-coupled GPCR. Upon activation by glutamate, and potentiation by a PAM like this compound, it initiates a canonical intracellular signaling cascade.

Caption: mGlu1 Receptor Signaling Pathway.

This signaling cascade ultimately leads to the modulation of various cellular processes, including neurotransmitter release and synaptic plasticity.

Modulation of Striatal Dopamine Release

A key mechanism by which mGlu1 PAMs are thought to exert their antipsychotic-like effects is through the modulation of dopamine release in the striatum. The proposed pathway involves an interaction with the muscarinic M4 receptor and the endocannabinoid system.

Caption: mGlu1-Mediated Modulation of Dopamine Release.

Preclinical Efficacy in Animal Models of Schizophrenia

The antipsychotic potential of novel compounds is typically assessed in a battery of preclinical animal models that aim to replicate certain aspects of schizophrenia symptomatology.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the hyperdopaminergic state associated with psychosis. The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Animals: Male Sprague-Dawley rats are typically used.

-

Habituation: Animals are habituated to the locomotor activity chambers (e.g., open-field arenas equipped with infrared beams) for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.

-

Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound or vehicle) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Amphetamine Challenge: After a specific pre-treatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, subcutaneous).

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like effects.

| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |

| VU6024578/BI02982816 | Amphetamine-Induced Hyperlocomotion (Rat) | 3, 10, 30 | Dose-dependent reversal of hyperlocomotion | [6] |

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and are thought to underlie some of the cognitive and perceptual disturbances of the illness. This test is used to assess the ability of a compound to restore this gating function.

Experimental Protocol: Prepulse Inhibition

-

Animals: Mice or rats are used.

-

Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Acclimation: A brief acclimation period with background white noise is provided.

-

Test Session: The session consists of a series of trials, including:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Drug Administration: The test compound or vehicle is administered prior to the test session.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in %PPI in a model where it is disrupted (e.g., by a psychostimulant or in a genetic model) indicates a therapeutic effect.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel antipsychotic candidate like this compound typically follows a structured workflow.

Caption: Preclinical Evaluation Workflow for a Novel Antipsychotic.

Clinical Development and Future Directions

To date, there are no published clinical trials specifically for this compound in schizophrenia. The development of mGlu1 PAMs for this indication is still in the early stages. While the preclinical data for compounds like this compound and its analogs are promising, further research is needed to validate the therapeutic potential of this class of molecules in humans.

Future research should focus on:

-

Comprehensive in vivo profiling of this compound: Conducting and publishing detailed efficacy studies of this compound in a wider range of schizophrenia-relevant animal models, including those for negative and cognitive symptoms.

-

Biomarker Development: Identifying biomarkers that could help to identify patient populations most likely to respond to mGlu1 PAM therapy, such as those with specific GRM1 mutations.

-

Clinical Translation: Advancing the most promising mGlu1 PAM candidates into early-phase clinical trials to assess their safety, tolerability, and preliminary efficacy in individuals with schizophrenia.

Conclusion

The mGlu1 receptor represents a compelling and mechanistically novel target for the treatment of schizophrenia. This compound, as a potent and CNS-penetrant mGlu1 PAM, and its related analogs have shown promising preclinical activity. By modulating dopamine release and enhancing cortical function, mGlu1 PAMs have the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. While the journey to clinical application is ongoing, the continued investigation of this compound and other mGlu1 PAMs holds significant promise for the development of a new generation of antipsychotic medications with an improved efficacy and side-effect profile.

References

- 1. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. minipigs.dk [minipigs.dk]

In-Depth Technical Guide: VU0486321 Target Engagement and Binding Affinity for mGlu1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding characteristics of VU0486321, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Introduction to this compound and mGlu1

Metabotropic glutamate receptor 1 (mGlu1), encoded by the GRM1 gene, is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Recent genetic studies have linked loss-of-function mutations in GRM1 to neuropsychiatric disorders such as schizophrenia, spurring interest in the development of mGlu1 positive allosteric modulators (PAMs) as a potential therapeutic strategy.

This compound is a potent and selective mGlu1 PAM developed for its favorable pharmacokinetic properties and central nervous system (CNS) penetration.[1] As a PAM, this compound does not bind to the orthosteric site where the endogenous agonist glutamate binds, but to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, offering a mechanism for fine-tuning glutamatergic neurotransmission.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The following tables summarize the key quantitative parameters for this compound and its relevant analogs.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target | Assay Type | EC50 (nM) | % Glu Max | Selectivity vs. mGlu4 | Selectivity vs. mGlu5 | Reference |

| This compound | mGlu1 | Calcium Mobilization | ~5 | >90% | >450-fold | >450-fold | [1] |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound that produces 50% of the maximal response. % Glu Max indicates the efficacy of the compound relative to the maximal response induced by glutamate.

Table 2: Pharmacokinetic Properties of this compound

| Species | Clearance (CLp) (mL/min/kg) | Half-life (t1/2) (min) | CNS Penetration (Kp) | Reference |

| Rat | 13.3 | 54 | 1.02 | [2] |

CLp: Plasma clearance; t1/2: Half-life; Kp: Brain to plasma partition coefficient.

Signaling Pathway and Mechanism of Action

This compound, as an mGlu1 PAM, enhances the canonical signaling pathway of this receptor. The mGlu1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured in functional assays.

Experimental Protocols

Calcium Mobilization Assay for EC50 Determination

This functional assay measures the increase in intracellular calcium following mGlu1 receptor activation, which is potentiated by a PAM.

Materials:

-

HEK293 cells stably expressing rat mGlu1.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound and other test compounds.

-

Glutamate solution.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating: Seed HEK293-mGlu1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow dye uptake.

-

Compound Addition:

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations and incubate.

-

Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The peak fluorescence is used to determine the response.

-

Data Analysis: Plot the response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50 value.

In Vivo Target Engagement: Electroencephalography (EEG)

EEG is used to measure changes in brain electrical activity in response to a compound, providing evidence of target engagement in the CNS.

Materials:

-

Rodent model (e.g., rats).

-

EEG recording equipment (electrodes, amplifier, data acquisition system).

-

Stereotaxic apparatus for electrode implantation.

-

This compound formulation for in vivo administration.

Protocol:

-

Electrode Implantation: Surgically implant EEG electrodes over specific brain regions (e.g., cortex) under anesthesia. Allow for a recovery period.

-

Habituation: Acclimate the animals to the recording chamber and tethering system.

-

Baseline Recording: Record baseline EEG activity for a defined period before drug administration.

-

Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or oral).

-

Post-Dosing Recording: Continuously record EEG for several hours after administration to monitor changes in brain wave patterns (e.g., power in different frequency bands).

-

Data Analysis: Analyze the EEG data to identify significant changes from baseline, correlating them with the pharmacokinetic profile of the compound.

References

In Vitro Characterization of the mGlu₁ Positive Allosteric Modulator, VU0486321

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide

Executive Summary

VU0486321 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu₁). Developed as a tool compound for in vivo validation of mGlu₁ as a therapeutic target for neuropsychiatric disorders, it possesses excellent central nervous system (CNS) penetration.[1] However, the initial series, including this compound, is characterized by a phthalimide moiety that is susceptible to hydrolysis, leading to variable in vitro plasma instability.[2][3] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound and the subsequent lead optimization efforts to address its metabolic liabilities. The primary focus is on its pharmacological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Pharmacological Data

The in vitro properties of this compound and its key analogs were evaluated to determine potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles.

Potency and Efficacy at mGlu₁

This compound is a potent mGlu₁ PAM. The primary assay used to determine its activity is a calcium mobilization assay, which measures the potentiation of the glutamate response in cells expressing the receptor. While the specific EC₅₀ of this compound is not explicitly stated in the provided documents, subsequent optimization of the series led to analogs with nanomolar potency.[2][4][5]

Table 1: In Vitro Potency of Select Analogs from the this compound Series

| Compound | Description | mGlu₁ EC₅₀ (nM) | Max Glutamate Response (%) | Reference |

|---|---|---|---|---|

| 17 | Isoquinoline dione analog | 242 | 105% | [2] |

| 19 | 3,4-dihydroquinolinone congener | 1,290 | 107% | [2] |

| 20c | Hydrolyzed product of parent compound 3 | 930 | 108% | [2] |

| 20e | Isoindolinone analog | 3,720 | 91% | [2] |

| 20l | Regioisomer of 19 | 780 | 94% |[2] |

Selectivity Profile

A critical aspect of the this compound series is its selectivity for mGlu₁ over other mGlu receptor subtypes, particularly mGlu₄ and mGlu₅. Modifications to the central aryl core of the molecule were found to impart significant selectivity.[1][6]

Table 2: Selectivity of Optimized Analogs

| Compound Series | Key Feature | Selectivity vs. mGlu₄ | Reference |

|---|---|---|---|

| 11a-d | 2-pyridyl analogs | ~18- to 52-fold | [1] |

| 12 | 3-position substituted analogs | >793-fold |[1] |

In Vitro DMPK and Physicochemical Properties

The primary challenge with the this compound series was the plasma instability of the phthalimide group.[2] Lead optimization efforts focused on identifying bioisosteres to improve this profile while maintaining CNS penetration and potency.[2][3]

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound and a Key Analog

| Compound | Rat Plasma Clearance (CLp) (mL/min/kg) | Rat Half-Life (t₁/₂) (min) | Human Free Fraction (fu) | Rat Free Fraction (fu) | Rat Brain Penetration (Kp) | Plasma Stability | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 13.3 | 54 | 0.05 | 0.03 | 1.02 | Variable/Unstable | [1] |

| 21a (Isoindolinone) | N/A | N/A | <0.01 | <0.01 | 1.36 | Stable |[2] |

Experimental Protocols

mGlu₁ Calcium Mobilization Assay

This functional assay measures the ability of a compound to potentiate the intracellular calcium release triggered by an agonist (glutamate) at the mGlu₁ receptor.

Protocol:

-

Cell Culture: Use a cell line stably expressing the human mGlu₁ receptor.

-

Compound Preparation: Serially dilute test compounds at half-log concentrations in DMSO. Further dilute the compounds in a suitable assay buffer.[2]

-

Assay Plate Preparation: Plate the cells in a multi-well format suitable for a fluorescence plate reader (e.g., Flexstation II).[2]

-

Compound Incubation: Add the diluted compounds or DMSO vehicle to the cells and incubate for 2.5 minutes.[2]

-

Agonist Addition: Add an EC₂₀ concentration of glutamate to the wells and incubate for 1 minute while measuring fluorescence.[2]

-

Normalization: To calculate the potentiation, use a control group of cells treated with DMSO vehicle followed by an ECₘₐₓ concentration of glutamate.[2]

-

Data Analysis: Normalize the data by subtracting the basal fluorescence peak (before glutamate addition) from the maximal peak elicited by the EC₂₀ glutamate concentration in the presence of the PAM.[2] Potency (EC₅₀) and maximal response are calculated from the resulting concentration-response curves.

In Vitro DMPK Assays

a) Microsomal Stability Assay: This assay predicts hepatic clearance.

-

Incubation: Incubate the test compound (e.g., at 1 µM) with human or rat liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Calculation: Determine the rate of disappearance to calculate the intrinsic clearance.

b) Plasma Protein Binding Assay: This assay determines the fraction of a compound that is unbound in plasma (Fu).

-

Method: Use equilibrium dialysis or a similar method.

-

Procedure: Add the test compound to plasma and dialyze against a buffer solution until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer compartments.

-

Calculation: The fraction unbound (Fu) is the ratio of the concentration in the buffer to the concentration in the plasma.

c) Brain Tissue Binding Assay: This assay is similar to the plasma protein binding assay but uses brain homogenate to determine the unbound fraction in the brain.

Visualizations: Pathways and Workflows

mGlu₁ Receptor Signaling Pathway

The mGlu₁ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq subunit. Its activation leads to a cascade of intracellular events culminating in the release of calcium from internal stores. This compound, as a PAM, does not activate the receptor directly but enhances the response to the endogenous ligand, glutamate.

Caption: Canonical Gq-coupled signaling pathway for the mGlu₁ receptor, modulated by this compound.

Calcium Mobilization Assay Workflow

The workflow for determining compound potency involves a series of steps from compound preparation to data analysis.

Caption: Experimental workflow for the in vitro calcium mobilization functional assay.

Lead Optimization Logic for the this compound Series

The development process involved identifying a key liability in the original series and systematically exploring bioisosteric replacements to overcome it.

Caption: Logical progression of the lead optimization strategy for the this compound series.

References

- 1. Lead optimization of the this compound series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead optimization of the this compound series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lead optimization of the this compound series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lead optimization of the this compound series of mGlu1 PAMs. Part 2: SAR of alternative 3-methyl heteroc… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]

- 6. Lead optimization of the this compound series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0486321 In Vivo Experiments in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486321 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1). As a member of a series of potent and selective mGlu1 PAMs, it holds significant promise for investigating the therapeutic potential of targeting the mGlu1 receptor in central nervous system (CNS) disorders. Notably, dysfunction in mGlu1 receptor signaling has been linked to the pathophysiology of schizophrenia, making this compound and its analogs valuable research tools for preclinical studies in this area.

These application notes provide an overview of the in vivo experimental use of this compound and its analogs in rodent models, with a focus on pharmacokinetic profiling and behavioral assays relevant to schizophrenia. The protocols detailed below are synthesized from published research and are intended to serve as a comprehensive guide for researchers.

Pharmacokinetic Profile of this compound Analogs in Rats

Understanding the pharmacokinetic (PK) properties of a compound is crucial for designing and interpreting in vivo efficacy studies. The following table summarizes key PK parameters for an analog of this compound, compound 21a, in rats. This data is essential for determining appropriate dosing regimens to achieve desired CNS exposure.

| Parameter | Value | Unit | Citation |

| Route of Administration | Intravenous (IV) | - | |

| Clearance (CLp) | 11.1 | mL/min/kg | |

| Volume of Distribution (VDss) | 3.36 | L/kg | |

| Half-life (t1/2) | 93 | min | |

| Route of Administration | Intraperitoneal (IP) | - | |

| Brain Penetration (Kp) | 1.36 | - | |

| Plasma Concentration (Cn) | 193 | nM | |

| Brain Concentration (Cn) | 269 | nM |

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model is widely used to assess the antipsychotic potential of novel compounds. It is based on the observation that psychostimulants like amphetamine induce an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound or a closely related analog

-

d-amphetamine

-

Vehicle (e.g., 10% Tween 80 in sterile water)

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment. On the day of the experiment, place each rat in an open-field chamber for a 30-minute habituation period to allow for exploration and a return to baseline activity.

-

Drug Administration:

-

Following habituation, administer the vehicle or this compound analog intraperitoneally (i.p.). Doses should be determined based on prior pharmacokinetic and dose-ranging studies.

-

Thirty minutes after the test compound administration, administer d-amphetamine (e.g., 1 mg/kg, subcutaneously) or saline.

-

-

Data Collection: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of the this compound analog to the vehicle control in both amphetamine- and saline-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents

The PPI test is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This assay is used to evaluate the potential of a compound to restore these gating deficits.

Materials:

-

Male mice or rats

-

This compound or a closely related analog

-

Vehicle

-

Startle response measurement system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes.

-

Habituation: Place each animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

-

Drug Administration: Administer the vehicle or this compound analog at predetermined doses and time points before the test session.

-

Test Session: The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to elicit a startle response.

-

Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic prepulse (e.g., 75-85 dB for 20 ms). The interstimulus interval between the prepulse and the pulse is typically 100 ms.

-

No-stimulus trials: Only background noise is presented to measure baseline movement.

-

-

Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA to determine if the this compound analog significantly improves PPI compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: mGlu1 Receptor Signaling Pathway.

Caption: Amphetamine-Induced Hyperlocomotion Experimental Workflow.

Caption: Prepulse Inhibition (PPI) Experimental Workflow.

Recommended Vehicle Solution for In Vivo Administration of VU0486321

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486321 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1) with potential applications in neuroscience research, particularly in studies related to schizophrenia and other CNS disorders.[1][2] Like many small molecule drug candidates, this compound exhibits poor aqueous solubility, which presents a challenge for in vivo administration. This document provides a recommended vehicle solution and detailed protocols for the preparation and administration of this compound in preclinical animal models, based on published data and common formulation strategies for poorly soluble compounds.

Physicochemical Properties and Formulation Considerations

While specific solubility data for this compound in various solvents is not extensively published, its chemical structure and the vehicle used in a rat pharmacokinetic study suggest it is a lipophilic compound with limited water solubility. A published study on the lead optimization of the this compound series utilized a vehicle composition of 10% ethanol, 40% polyethylene glycol 400 (PEG 400), and 50% dimethyl sulfoxide (DMSO) for a rat plasma:brain level study.[3] This solvent-based formulation is designed to dissolve the compound for administration, likely via parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection.

For oral administration, a suspension may be more appropriate to avoid potential toxicity associated with high concentrations of organic co-solvents. Common suspending agents include carboxymethylcellulose (CMC) or methylcellulose (MC) in water.

Recommended Vehicle Solutions

Based on available information and general best practices, two primary types of vehicle solutions are recommended for the in vivo administration of this compound: a solvent-based solution for parenteral routes and a suspension for oral administration.

Data Presentation: Vehicle Composition Summary

The following table summarizes the recommended vehicle compositions for this compound.

| Vehicle Type | Route of Administration | Component | Concentration | Notes |

| Solvent-Based Solution | Intraperitoneal (IP), Intravenous (IV) | Ethanol (EtOH) | 10% | Acts as a co-solvent. |

| Polyethylene Glycol 400 (PEG 400) | 40% | A commonly used solubilizing agent. | ||

| Dimethyl Sulfoxide (DMSO) | 50% | A strong solvent for many nonpolar compounds. | ||

| Aqueous Suspension | Oral (PO) | Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in sterile water or saline | A common suspending agent. |

| Tween 80 or other surfactant | 0.1% - 0.5% (v/v) | Optional, to aid in wetting the compound and improving suspension stability. |

Experimental Protocols

Protocol 1: Preparation of Solvent-Based Solution for Parenteral Administration

This protocol is based on the vehicle formulation used in a published pharmacokinetic study of a this compound analog.[3]

Materials:

-

This compound

-

Ethanol (200 proof, anhydrous)

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

-